N-(4-(N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)sulfamoyl)-3-methylphenyl)propionamide
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Overview
Description
N-(4-(N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)sulfamoyl)-3-methylphenyl)propionamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a sulfamoyl group, a hydroxyethoxy group, and a propionamide group, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)sulfamoyl)-3-methylphenyl)propionamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the hydroxyethoxy intermediate: This step involves the reaction of ethylene oxide with a suitable phenol derivative to form the hydroxyethoxy group.
Introduction of the sulfamoyl group: The hydroxyethoxy intermediate is then reacted with a sulfonamide derivative under basic conditions to introduce the sulfamoyl group.
Attachment of the propionamide group: Finally, the sulfamoyl intermediate is reacted with propionyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)sulfamoyl)-3-methylphenyl)propionamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfamoyl group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-(4-(N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)sulfamoyl)-3-methylphenyl)propionamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-(N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)sulfamoyl)-3-methylphenyl)propionamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyethoxy and sulfamoyl groups can form hydrogen bonds or electrostatic interactions with target molecules, influencing their function and signaling pathways.
Comparison with Similar Compounds
N-(4-(N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)sulfamoyl)-3-methylphenyl)propionamide can be compared with other similar compounds, such as:
N-(4-(N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)sulfamoyl)phenyl)acetamide: Similar structure but with an acetamide group instead of a propionamide group.
N-(4-(N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)sulfamoyl)-3-methylphenyl)butyramide: Similar structure but with a butyramide group instead of a propionamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[4-[[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]sulfamoyl]-3-methylphenyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5S/c1-4-21(25)23-18-9-10-20(16(3)13-18)29(26,27)22-14-19(28-12-11-24)17-7-5-15(2)6-8-17/h5-10,13,19,22,24H,4,11-12,14H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URLRSOWARLRGIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)C)OCCO)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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